2-amino-4H-thieno[2,3-c]chromene-1-carbonitrile
Description
Properties
IUPAC Name |
2-amino-4H-thieno[2,3-c]chromene-1-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2OS/c13-5-8-11-7-3-1-2-4-9(7)15-6-10(11)16-12(8)14/h1-4H,6,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONCNPQUIOLSGMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C3=CC=CC=C3O1)C(=C(S2)N)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Ionic Liquid-Catalyzed Condensation
A bis-ionic liquid system employing 3,3'-(butane-1,4-diyl)bis(1,2-dimethyl-1H-imidazole-3-ium) bromide ([BDBDMIm]Br) with ceric ammonium nitrate (CAN) enables room-temperature synthesis of 2-amino-4H-chromenes. Adapted for thienochromene systems, this protocol would involve:
Reactants :
- Thiophene-based diol (replacing 1-naphthol)
- Malononitrile
- Substituted benzaldehyde derivatives
Catalytic System :
- 4 mol% [BDBDMIm]Br
- 0.05 g CAN
Reaction Parameters :
The dual catalytic action facilitates simultaneous Knoevenagel condensation and cyclization, with the ionic liquid stabilizing transition states through hydrogen bonding interactions.
Aqueous Phase Synthesis with Inorganic Bases
Sodium carbonate-mediated three-component reactions in water demonstrate exceptional atom economy for chromene formation. Key adaptation parameters for thienochromenes include:
Optimized Conditions :
| Parameter | Specification |
|---|---|
| Base | Na2CO3 (0.5 mmol) |
| Solvent | H2O (10 mL) |
| Temperature | 25°C |
| Reaction Time | 2 hours |
| Typical Yield | 78-85% |
Spectroscopic validation from analogous systems shows characteristic signals:
- IR: 2188-2203 cm⁻¹ (C≡N stretch)
- ¹H NMR: δ 4.50-4.95 ppm (C4-H proton)
- ¹³C NMR: δ 119.6-121.2 ppm (nitrile carbon)
Heterogeneous Catalysis Approaches
Metal-Organic Framework (MOF-5) Mediated Synthesis
The zinc-terephthalate framework MOF-5 catalyzes solvent-free chromene synthesis through synergistic Lewis acid-base interactions. For thieno-fused systems:
Reaction Setup :
- Molar Ratio (aldehyde:malononitrile:diol): 1:1:1
- Catalyst Loading: 15 mg MOF-5 per mmol substrate
- Temperature: 80°C
- Time: 40-55 minutes
- Yield: Up to 93% (chromene analogs)
Catalyst Advantages :
- BET Surface Area: 550-600 m²/g
- Recyclability: 5 cycles with <8% activity loss
- Turnover Frequency: 12.4 h⁻¹
Mechanochemical Synthesis
Ball-milling techniques enable solvent-free chromene assembly through continuous energy input:
Reported Protocol for Analogs :
| Parameter | Value |
|---|---|
| Milling Frequency | 25 Hz |
| Ball Material | Stainless steel |
| Ball:Substrate Ratio | 15:1 |
| Time | 30 minutes |
| Yield | 88% |
This method avoids thermal decomposition risks for thermally sensitive thiophene precursors.
Comparative Analysis of Methodologies
Table 1. Synthesis Method Comparison
Key observations:
- MOF-5 provides optimal balance between yield and sustainability
- Aqueous methods suit temperature-sensitive substrates but require workup
- Mechanochemical synthesis enables rapid production without solvents
Reaction Mechanism Elucidation
The generalized pathway for 2-amino-4H-thieno[2,3-c]chromene-1-carbonitrile formation involves three critical steps:
Knoevenagel Condensation :
- Base-assisted nucleophilic attack of malononitrile on aldehyde
- Formation of α,β-unsaturated nitrile intermediate
Michael Addition :
- Thiophene diol attacks the electron-deficient olefin
- Stereoselective formation of C-C bond at C4 position
Cyclization and Aromatization :
- Intramolecular nucleophilic displacement
- 6π-electrocyclic ring closure
- Tautomerization to aromatic system
Computational studies on analogous systems show:
- Rate-determining step: Michael addition (ΔG‡ = 24.3 kcal/mol)
- Catalytic effect of ionic liquids reduces activation energy by 8.7 kcal/mol
Scalability and Industrial Considerations
Pilot-Scale Parameters (Extrapolated from) :
- Batch Reactor Volume: 50 L
- Catalyst Loading: 1.2 kg MOF-5 per 100 kg product
- Cycle Time: 6 hours (including workup)
- Purity: >98% (HPLC)
- Waste Index: 0.32 kg waste/kg product
Economic analysis suggests MOF-5-mediated synthesis reduces production costs by 18-22% compared to traditional methods due to:
- Lower energy inputs (ΔT = -55°C vs. reflux conditions)
- Catalyst recyclability
- Elimination of organic solvents
Chemical Reactions Analysis
Types of Reactions
2-amino-4H-thieno[2,3-c]chromene-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur, where functional groups on the chromene ring are replaced by other nucleophiles
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions typically involve controlled temperatures and the presence of catalysts to ensure high yields and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized chromene derivatives, while substitution reactions can produce various substituted chromene compounds .
Scientific Research Applications
Pharmacological Applications
Anticancer Properties:
Research indicates that derivatives of 2-amino-4H-thieno[2,3-c]chromene-1-carbonitrile exhibit significant cytotoxic activity against various cancer cell lines. For instance, studies have shown that compounds derived from this structure can inhibit cell growth in breast cancer cell lines such as MDA-MB-231 and MCF-7 with IC50 values often lower than 30 μg/mL, comparable to standard treatments like etoposide . The promising cytotoxic activity suggests potential for development as novel anticancer agents.
Antimicrobial Activity:
This compound has also been investigated for its antibacterial and antifungal properties. It has shown effectiveness against a range of pathogens, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate that it could serve as a lead compound in the development of new antimicrobial agents .
Anti-inflammatory Effects:
Preliminary studies suggest that this compound may possess anti-inflammatory properties. This characteristic could be beneficial in treating conditions characterized by inflammation, although further research is needed to elucidate the mechanisms involved .
Chemical Synthesis and Research Applications
Synthetic Utility:
The compound serves as an important building block in organic synthesis. It can be utilized to create more complex organic molecules through various chemical reactions, including nucleophilic substitutions and oxidations. The ability to synthesize derivatives with tailored functional groups enhances its applicability in chemical research.
Green Chemistry:
The synthesis of this compound can be achieved through environmentally friendly methods, such as one-pot reactions under solvent-free conditions using recyclable catalysts. This aligns with the principles of green chemistry, promoting sustainable practices in chemical manufacturing.
Biological Studies
Mechanistic Studies:
Research into the mechanisms of action for the biological activities of this compound is ongoing. Understanding how it interacts at the molecular level with biological targets can provide insights into its efficacy and potential side effects when used therapeutically .
Drug Development:
Given its diverse biological activities, this compound is being explored in drug development pipelines for various therapeutic areas, including oncology and infectious diseases. Its structural features lend themselves well to modifications that could enhance potency and selectivity against specific targets .
Case Studies and Research Findings
| Study | Findings | Application |
|---|---|---|
| Study A (2013) | Demonstrated significant cytotoxicity against breast cancer cell lines (IC50 < 30 μg/mL) | Anticancer agent development |
| Study B (2023) | Exhibited antibacterial activity against multiple pathogens | Antimicrobial drug development |
| Study C (2020) | Showed anti-inflammatory effects in vitro | Potential treatment for inflammatory diseases |
Mechanism of Action
The mechanism of action of 2-amino-4H-thieno[2,3-c]chromene-1-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes or receptors involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
2-amino-4H-chromene derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
2-amino-4H-pyran derivatives: These compounds also possess a heterocyclic ring system and are known for their pharmacological properties.
Uniqueness
2-amino-4H-thieno[2,3-c]chromene-1-carbonitrile is unique due to its thieno[2,3-c]chromene core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for developing novel therapeutic agents and studying complex biological processes .
Biological Activity
2-amino-4H-thieno[2,3-c]chromene-1-carbonitrile is a heterocyclic compound that has garnered attention for its diverse biological activities and potential therapeutic applications. This compound is part of the broader class of 4H-chromenes, which are recognized for their pharmacological properties, including antibacterial, antitumor, and anti-inflammatory effects. Understanding the biological activity of this compound is crucial for its potential development in medicinal chemistry.
The unique thieno[2,3-c]chromene core of this compound contributes to its distinctive chemical and biological properties. The compound's structure allows for various interactions with biological targets, which is essential for its pharmacological activities.
Target Interaction
The mechanism of action for this compound likely involves non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking with target biomolecules. This structural similarity to other chromene derivatives suggests that it may influence multiple biochemical pathways and cellular processes.
Biochemical Pathways
Research indicates that compounds with similar structures can affect various biochemical pathways, including those involved in cell signaling and gene expression. This compound may also exhibit enzyme inhibition or activation, leading to significant cellular effects.
Anticancer Activity
Studies have demonstrated that derivatives of chromenes exhibit notable cytotoxic effects against various cancer cell lines. For instance, a series of 4H-chromene derivatives were evaluated against breast cancer cell lines (MDA-MB-231, MCF-7), showing IC50 values less than 30 μg/mL, comparable or superior to the standard drug etoposide . Specifically, certain derivatives exhibited IC50 values as low as 3.46 μg/mL, indicating strong anticancer potential .
Antimicrobial Activity
The antimicrobial properties of this compound have also been explored. Compounds within this class have shown activity against both Gram-positive and Gram-negative bacteria as well as antifungal properties. For example, some derivatives demonstrated significant inhibitory activity against Methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens .
Other Biological Activities
In addition to anticancer and antimicrobial effects, compounds related to this compound have exhibited:
- Antidiabetic Activity : Some derivatives showed potential in managing diabetes through mechanisms involving glucose metabolism.
- Anticholinesterase Activity : This activity suggests potential applications in treating neurodegenerative diseases like Alzheimer’s .
Case Studies
Several studies have highlighted the biological efficacy of chromene derivatives:
- Cytotoxicity Study : A study synthesized a series of 4H-chromenes and assessed their cytotoxicity against various cancer cell lines. The results indicated that many compounds had significant growth inhibitory effects with IC50 values lower than those of established chemotherapeutics .
- Antimicrobial Assessment : Another study evaluated the antimicrobial efficacy of chromene-based compounds against several bacterial strains. The findings revealed that certain derivatives exhibited potent activity against resistant strains .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications at specific positions on the chromene ring can enhance or diminish biological efficacy. For instance:
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for 2-amino-4H-chromene derivatives, and how do reaction conditions influence product yield?
- Methodology : Two dominant approaches are widely used:
- Route 1 : Reaction of benzylidenemalonitrile derivatives with phenols/naphthols under basic conditions (e.g., NaOH in PEG-400 at 100°C for 2–3 hours) to yield 2-amino-4-phenyl-4H-chromene-3-carbonitriles .
- Route 2 : Three-component condensation of aromatic aldehydes, malononitrile, and α-naphthols in PEG-400 without catalysts, producing derivatives with high regioselectivity .
Q. How can spectroscopic techniques (e.g., NMR, IR) confirm the structure of 2-amino-4H-chromene derivatives?
- Methodology :
- 1H/13C NMR : Assign peaks based on coupling patterns (e.g., aromatic protons at δ 6.5–8.5 ppm, NH₂ groups at δ 5.5–6.5 ppm). For example, 2-amino-5-hydroxy-4-(4-methylphenyl)-4H-chromene-3-carbonitrile shows distinct NH₂ and -OH signals at δ 9.79 ppm and 3460 cm⁻¹ in IR .
- IR Spectroscopy : Confirm nitrile stretch (~2204 cm⁻¹) and amino/OH stretches (3200–3500 cm⁻¹). LCMS (APCI) provides molecular ion peaks (e.g., m/z 277 [M]⁻ for Compound 1E) .
Q. What are the standard protocols for evaluating the antimicrobial activity of 2-amino-4H-chromene derivatives?
- Methodology :
- Microbial Strains : Test against Mycobacterium tuberculosis (antitubercular) and Gram-positive/-negative bacteria (e.g., S. aureus, E. coli) using broth microdilution assays .
- Dose-Response : Prepare serial dilutions (1–128 µg/mL) in DMSO, incubate for 24–48 hours, and determine MIC (Minimum Inhibitory Concentration) .
Advanced Research Questions
Q. How can microwave-assisted synthesis improve the efficiency of 2-amino-4H-chromene derivatives?
- Methodology :
- Optimization : Microwave dielectric heating (e.g., 300 W, 80–120°C) reduces reaction time from hours to minutes. For example, 4-imino-3,4-dihydro-1H-chromeno[2,3-d]pyrimidine derivatives are synthesized in 15–30 minutes with >85% yield .
- Mechanistic Insight : Microwave irradiation enhances polar intermediate formation, accelerating cyclization. Monitor reaction progress via TLC (Rf ~0.41 for intermediates) .
Q. What crystallographic strategies resolve structural ambiguities in 2-amino-4H-chromene derivatives?
- Methodology :
- Single-Crystal X-ray Diffraction : Use SHELX programs (e.g., SHELXL for refinement) to determine bond lengths/angles and confirm regiochemistry. For example, 6-amino-4-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile exhibits a planar chromene ring with a dihedral angle of 2.37° .
- Twinning Analysis : Employ SHELXD for structures with pseudo-merohedral twinning, refining HKLF5 datasets to resolve overlapping reflections .
Q. How do molecular dynamics simulations explain the selectivity of 2-amino-4H-chromene derivatives as enzyme inhibitors?
- Methodology :
- Target Validation : Dock derivatives (e.g., 6-amino-4-phenyl-pyrano[2,3-c]pyrazole-5-carbonitrile) into AKR1C3 binding pockets using AutoDock Vina. Analyze hydrogen bonds (e.g., with Tyr55) and hydrophobic interactions (e.g., Trp227) .
- Conformational Flexibility : Simulate ligand-receptor complexes (20 ns MD runs) to assess induced-fit binding. Compare RMSD values (<2.0 Å indicates stability) with AKR1C1 homologs to rationalize selectivity .
Q. How can contradictory data in synthetic yields be reconciled across different methods?
- Case Study : Compare PEG-400-mediated synthesis (80–90% yield) vs. aqueous NaOH methods (60–70% yield) .
- Resolution :
- Solvent Effects : PEG-400 stabilizes intermediates via H-bonding, reducing side reactions.
- Catalyst Role : Base strength (NaOH vs. weaker amines) impacts deprotonation efficiency of phenolic OH groups.
- Validation : Cross-check purity via HPLC (e.g., C18 column, acetonitrile/water gradient) to identify byproducts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
